molecular formula C8H5BrClNO B13430959 3-Bromo-2-chloro-6-methoxybenzonitrile

3-Bromo-2-chloro-6-methoxybenzonitrile

Cat. No.: B13430959
M. Wt: 246.49 g/mol
InChI Key: LRVWWRVMGCYAOO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-methoxybenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 2-chloro-6-methoxybenzonitrile, where bromine is introduced to the aromatic ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylbenzonitrile
  • 3-Bromo-2-chloro-6-ethoxybenzonitrile
  • 3-Bromo-2-chloro-6-fluorobenzonitrile

Uniqueness

3-Bromo-2-chloro-6-methoxybenzonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable compound for further study and development.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-2-chloro-6-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3

InChI Key

LRVWWRVMGCYAOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)C#N

Origin of Product

United States

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